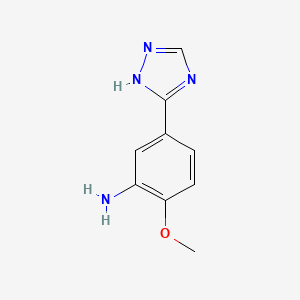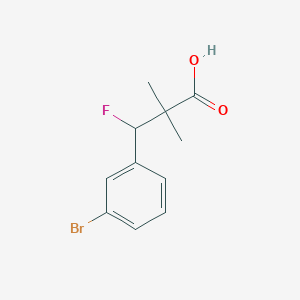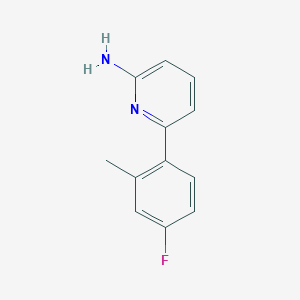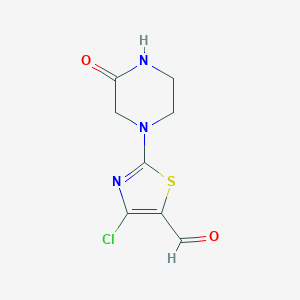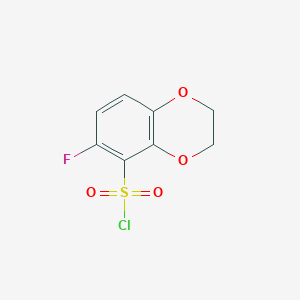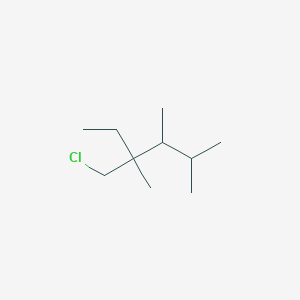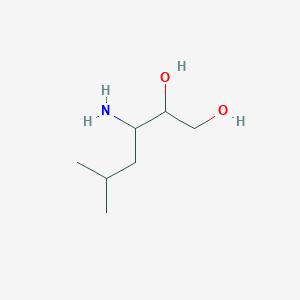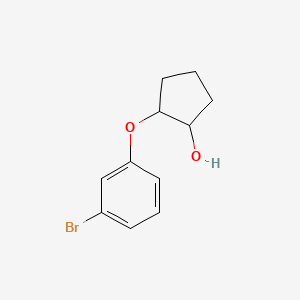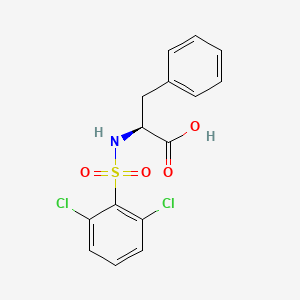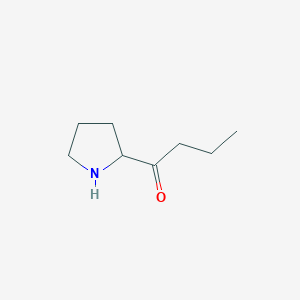
1-(Pyrrolidin-2-YL)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-2-YL)butan-1-one is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility
Preparation Methods
The synthesis of 1-(Pyrrolidin-2-YL)butan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with butanone under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of butanone to form the desired product .
Industrial production methods may involve more efficient catalytic processes to optimize yield and purity. For example, the use of transition metal catalysts such as palladium or nickel can facilitate the alkylation reaction under milder conditions, reducing the need for harsh reagents and improving overall efficiency .
Chemical Reactions Analysis
1-(Pyrrolidin-2-YL)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form lactams, which are important intermediates in the synthesis of pharmaceuticals and polymers.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, which can further undergo various functionalization reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines .
Scientific Research Applications
1-(Pyrrolidin-2-YL)butan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-YL)butan-1-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can modulate biochemical pathways and produce therapeutic effects .
In addition, the compound can interact with receptors on the cell surface, altering signal transduction pathways and influencing cellular responses. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
1-(Pyrrolidin-2-YL)butan-1-one can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidin-2,5-dione.
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor to more complex derivatives.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine that is commonly used in the synthesis of pharmaceuticals.
Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups, making it more reactive and versatile in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and reactivity, which allow for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(10)7-5-3-6-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
HSKTZQYYGYXKCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
